molecular formula C14H22BFO4 B2388131 Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 1449662-38-7

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2388131
CAS No.: 1449662-38-7
M. Wt: 284.13
InChI Key: MLQPANZPCLFLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a fluorine atom and a dioxaborolane ring. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexene ring: Starting with a suitable cyclohexene precursor, the fluorine atom is introduced via electrophilic fluorination.

    Introduction of the boronic ester group: The dioxaborolane ring is introduced through a reaction with a boronic acid derivative under conditions that promote esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Fluorination: Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic ester with an aryl halide.

Scientific Research Applications

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require precise carbon-carbon bond formation.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of new carbon-carbon bonds. In biological systems, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets, potentially leading to the inhibition of enzyme activity or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative with similar reactivity in coupling reactions.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A compound with a similar boronic ester group but different functional groups.

Uniqueness

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to its cyclohexene ring structure, which can impart different steric and electronic properties compared to similar compounds

Properties

IUPAC Name

methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BFO4/c1-12(2)13(3,4)20-15(19-12)10-6-8-14(16,9-7-10)11(17)18-5/h6H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQPANZPCLFLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.